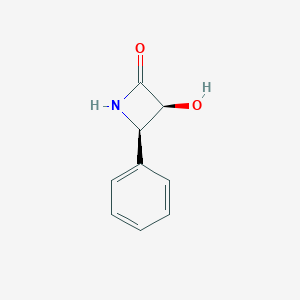

(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-3-hydroxy-4-phenylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,10,12)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZSDKXFQUKDLD-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436854 | |

| Record name | cis-3-hydroxy-4-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146924-92-7 | |

| Record name | cis-3-hydroxy-4-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereoselective synthesis of 3-hydroxy-4-phenyl-β-lactams

An In-depth Technical Guide to the Stereoselective Synthesis of 3-Hydroxy-4-Phenyl-β-Lactams

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-hydroxy-4-phenyl-β-lactam core is a paramount structural motif in medicinal and synthetic organic chemistry. Its significance is underscored by its role as the key precursor to the C-13 side chain of Paclitaxel (Taxol®), one of the most effective anticancer agents discovered.[1][2][3] The precise control of stereochemistry at the C3 and C4 positions is not merely an academic challenge but a critical determinant of the final product's biological activity. This guide provides an in-depth exploration of the primary methodologies for the stereoselective synthesis of these vital synthons, focusing on the underlying mechanistic principles that govern stereochemical outcomes. We will dissect the Staudinger cycloaddition and the ester enolate-imine condensation, offering field-proven insights into achieving high levels of diastereoselectivity and enantioselectivity. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive and practical understanding of this essential synthesis.

Introduction: The Strategic Importance of the 3-Hydroxy-4-Phenyl-β-Lactam

The β-lactam, a four-membered cyclic amide, is the cornerstone of a vast class of antibiotics, including penicillins and cephalosporins.[4][5][6] However, the utility of this strained ring system extends far beyond antibacterial applications.[7][8][9] The unique reactivity imparted by its ring strain makes it a versatile synthetic intermediate for a wide array of complex molecules.[7][10]

Within this class, the 3-hydroxy-4-phenyl-β-lactam holds a privileged status. It is the direct precursor to the N-benzoyl-(2R,3S)-3-phenylisoserine side chain, which is esterified to the baccatin III core to complete the semi-synthesis of the highly successful anticancer drug, Paclitaxel.[2][11] The efficacy of Paclitaxel is critically dependent on the specific stereochemistry of this side chain. Consequently, developing robust, scalable, and highly stereoselective methods for its synthesis has been a major focus of research for decades.[3][10] This guide will focus on the two most powerful and widely adopted strategies to achieve this goal.

The Staudinger [2+2] Cycloaddition: A Cornerstone of β-Lactam Synthesis

Discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains one of the most versatile and reliable methods for constructing the β-lactam ring.[12][13] The reaction is not a concerted process but proceeds through a stepwise mechanism involving a zwitterionic intermediate. The stereochemical outcome of the reaction is determined during the formation and subsequent cyclization of this intermediate.[12][14][15]

Mechanism and the Origin of Diastereoselectivity (cis/trans)

The synthesis of a 3-hydroxy-4-phenyl-β-lactam via the Staudinger reaction typically involves the reaction of an imine derived from benzaldehyde with a ketene bearing a protected hydroxyl group (e.g., acetoxyketene, generated in situ from acetoxyacetyl chloride).

The mechanism unfolds in two critical steps:

-

Nucleophilic Attack: The imine nitrogen attacks the central carbon of the ketene, forming a zwitterionic enolate intermediate.[12][14]

-

Ring Closure: The enolate oxygen attacks the iminium carbon to close the four-membered ring.

The diastereoselectivity (cis vs. trans) is a direct result of the competition between two pathways available to the zwitterionic intermediate: direct ring closure versus isomerization followed by ring closure.[14][16]

-

Direct Ring Closure: The initially formed zwitterion undergoes rapid, conrotatory ring closure, which typically leads to the cis-β-lactam.[17]

-

Isomerization & Closure: If the ring closure is slow, the intermediate can undergo rotation around the C-N bond. Subsequent cyclization of this isomerized intermediate leads to the trans-β-lactam.

The balance between these pathways is heavily influenced by the electronic properties of the substituents on both the ketene and the imine.[14][16]

-

Cis-Selectivity is Favored by: Electron-donating groups on the ketene and electron-withdrawing groups on the imine. These substituent patterns accelerate the direct ring closure step.[14][16]

-

Trans-Selectivity is Favored by: Electron-withdrawing groups on the ketene and electron-donating groups on the imine. These groups slow the direct ring closure, allowing time for isomerization to occur.[14][16][18]

Ester Enolate-Imine Condensation

An alternative and powerful strategy for β-lactam synthesis is the condensation of a metal enolate of an ester with an imine. [19][20]This method is also a stepwise process and offers excellent opportunities for stereochemical control. The key steps involve the formation of a C3-C4 bond followed by an intramolecular cyclization to form the amide bond. [19] The reaction typically proceeds as follows:

-

An ester (e.g., methyl acetoxyacetate) is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate.

-

This enolate adds to the imine (e.g., N-benzylidene aniline) to form a β-amino ester intermediate.

-

The intermediate undergoes intramolecular cyclization, often promoted by a second equivalent of base or upon workup, to form the β-lactam ring, eliminating the ester's alkoxy group.

Stereocontrol in this reaction is often achieved by employing chiral auxiliaries on the ester component, similar to the Staudinger approach. The coordination of the metal cation (e.g., Li⁺) in the transition state plays a crucial role in dictating the facial selectivity of the enolate's attack on the imine. Solid-phase syntheses using this route have also been developed, allowing for the generation of β-lactam libraries. [5][21]

Comparison of Synthetic Strategies

The choice of synthetic route depends on factors such as desired stereochemistry, substrate scope, and scalability. Both the Staudinger cycloaddition and the enolate-imine condensation are robust methods capable of producing 3-hydroxy-4-phenyl-β-lactams with high stereoselectivity.

| Method | Key Reagents | Typical Diastereoselectivity (d.r.) | Typical Enantioselectivity (e.e.) | Advantages | Considerations |

| Staudinger Cycloaddition (Chiral Auxiliary) | Chiral Auxiliary (e.g., Oxazolidinone), Acetoxyacetyl Chloride, Imine, Base (Et₃N) | >95:5 (cis or trans controllable) [13][22] | >98% [22] | Highly reliable, predictable stereochemical outcomes, well-established protocols. | Requires stoichiometric use of expensive chiral auxiliary and subsequent removal step. |

| Catalytic Asymmetric Staudinger | Achiral Ketene Precursor, Imine, Chiral Catalyst (e.g., NHC, PPY-derivative) [5][14] | Good to Excellent | Good to Excellent (up to 99% reported) [23] | Atom-economical, avoids stoichiometric chiral reagents. | Catalyst development can be complex; may have narrower substrate scope than auxiliary methods. |

| Ester Enolate-Imine Condensation | Ester, Strong Base (e.g., LDA), Imine | Good to Excellent | High (with chiral auxiliary) | Convergent, avoids handling of unstable ketenes. | Requires cryogenic temperatures and strictly anhydrous conditions. |

Experimental Protocol: Diastereoselective Synthesis of (3R,4S)-3-Acetoxy-4-phenyl-1-tosylazetidin-2-one

This protocol is a representative example of the Staudinger cycloaddition, a widely used method for constructing the β-lactam core with high diastereocontrol. The tosyl group on the imine nitrogen acts as a strong electron-withdrawing group, which favors the formation of the cis-β-lactam. [15] Materials:

-

N-(Phenylmethylene)-p-toluenesulfonamide (N-benzylidene-p-toluenesulfonamide)

-

Acetoxyacetyl chloride

-

Triethylamine (Et₃N), freshly distilled

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reactant Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-(phenylmethylene)-p-toluenesulfonamide (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base and Ketene Precursor Addition: To the cooled, stirring solution, add freshly distilled triethylamine (1.5 eq) via syringe. Following this, add acetoxyacetyl chloride (1.2 eq) dropwise over 10-15 minutes. The dropwise addition is crucial to control the reaction temperature and the concentration of the highly reactive ketene formed in situ.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure cis-3-acetoxy-4-phenyl-1-tosylazetidin-2-one. The cis configuration can be confirmed by ¹H NMR spectroscopy, where the coupling constant (J) between the C3 and C4 protons is typically around 5-6 Hz.

Conclusion and Future Outlook

The stereoselective synthesis of 3-hydroxy-4-phenyl-β-lactams is a mature field, with the Staudinger cycloaddition and ester enolate-imine condensation providing powerful and reliable platforms for achieving exquisite stereocontrol. The use of chiral auxiliaries remains a workhorse strategy in both academic and industrial settings due to its robustness and predictability.

The future of this field lies in the continued development of more efficient and sustainable catalytic asymmetric methods. [24][25]Innovations in organocatalysis and transition-metal catalysis are paving the way for syntheses that minimize waste and avoid the use of stoichiometric chiral reagents. [26][27]Furthermore, chemoenzymatic strategies, which leverage the unparalleled selectivity of enzymes, are emerging as a green and powerful alternative for constructing these vital chiral building blocks. [28][29][30]These advancements will undoubtedly facilitate the discovery and development of next-generation pharmaceuticals built upon the versatile and indispensable β-lactam scaffold.

References

-

Staudinger Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

de la Torre, F., & Sierra, M. A. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(19), 3929-3949. Retrieved from [Link]

-

List, B., Pojarliev, P., & Martin, H. J. (2009). Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues. Chemistry, 15(16), 4044-8. Retrieved from [Link]

-

Borah, J. C., & Borah, R. (2021). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Alcaide, B., & Almendros, P. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 15(12), 1938-1975. Retrieved from [Link]

-

Aghbolagh, Z. S., & Vessally, E. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19999. Retrieved from [Link]

-

Staudinger synthesis. (2023, November 16). In Wikipedia. Retrieved from [Link]

-

Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060-6069. Retrieved from [Link]

-

Sun, J., et al. (2020). Diastereoselective formation of β-lactams via a three-component reaction. New Journal of Chemistry, 44(1), 104-108. Retrieved from [Link]

-

Podlech, J., & Steurer, S. (1999). A Chiral, Oxidatively Cleavable Auxiliary in β-Lactam Synthesis – Double Diastereocontrol with p-Methoxyphenethyl-Substituted Imines. Synthesis, 1999(4), 650-654. Retrieved from [Link]

-

Singh, G. S. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 114(5), 2862-2944. Retrieved from [Link]

-

Park, K. H., & Yoon, Y. J. (2006). Stereoselective Synthesis of β‐Lactams by Using D‐Mannitol‐Derived Oxazolidin‐2‐one as a Chiral Auxiliary. Synthetic Communications, 36(17), 2557-2563. Retrieved from [Link]

-

Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2009). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. European Journal of Organic Chemistry, 2009(19), 3113-3134. Retrieved from [Link]

-

Tidwell, T. T. (2012). Preparation of Bis-β-Lactams by Ketene–Imine Cycloadditions. In Topics in Heterocyclic Chemistry (Vol. 28, pp. 111-145). Springer. Retrieved from [Link]

-

Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837-1872. Retrieved from [Link]

-

Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. Retrieved from [Link]

-

Li, Y., et al. (2022). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 27(19), 6511. Retrieved from [Link]

-

Synthesis of the C-13 Side-Chain of Taxol. (n.d.). ResearchGate. Retrieved from [Link]

-

The Baran Synthesis of Paclitaxel (Taxol®). (2020, November 2). Organic Chemistry Portal. Retrieved from [Link]

-

Sodupe, M., et al. (1998). Theoretical study of ester enolate–imine condensation route to β‐lactams. Journal of Computational Chemistry, 19(16), 1826-1833. Retrieved from [Link]

-

de la Torre, F., & Sierra, M. A. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21, 3929-3949. Retrieved from [Link]

-

β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Unusual course of “enolate-imine” condensation in approach to β-lactams. (n.d.). ResearchGate. Retrieved from [Link]

-

Paclitaxel total synthesis. (2023, December 26). In Wikipedia. Retrieved from [Link]

-

Hart, D. J., & Ha, D. C. (1989). The ester enolate-imine condensation route to β-lactams. Chemical Reviews, 89(7), 1447-1465. Retrieved from [Link]

-

Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. (n.d.). ResearchGate. Retrieved from [Link]

-

Asymmetric Catalysis in β-Lactam Synthesis Research Guide. (n.d.). PapersFlow. Retrieved from [Link]

-

Hernandez, K. E., & Arnold, F. H. (2016). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Catalysis, 6(10), 6634-6637. Retrieved from [Link]

-

Georg, G. I., & Ravikumar, V. T. (1998). Advances in the chemistry of β-lactam and its medicinal applications. Medicinal Research Reviews, 18(6), 399-446. Retrieved from [Link]

-

Hernandez, K. E., & Arnold, F. H. (2016). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Catalysis, 6(10), 6634–6637. Retrieved from [Link]

-

Solid-phase synthesis of β-lactams via the ester enolate-imine condensation route. (n.d.). ResearchGate. Retrieved from [Link]

-

Knowles, R. R., & Lin, S. (2017). Synthesis of chiral lactams by asymmetric nitrogen insertion. Nature, 547(7661), 72-76. Retrieved from [Link]

-

Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. (n.d.). PMC. Retrieved from [Link]

-

Bîrlă, L. I., et al. (2018). Chemoenzymatic Approach toward the Synthesis of 3-O-(α/β)-Glucosylated 3-Hydroxy-β-lactams. The Journal of Organic Chemistry, 83(17), 10028-10038. Retrieved from [Link]

-

Corrado, M. L., & Paradisi, F. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 2(4), 1058-1090. Retrieved from [Link]

-

The S‐Thioester Enolate/Imine Condensation: A Shortcut to β‐Lactams. (n.d.). ResearchGate. Retrieved from [Link]

-

Ilaš, J., & Konc, J. (2022). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 163. Retrieved from [Link]

-

β-Lactam. (2023, December 11). In Wikipedia. Retrieved from [Link]

Sources

- 1. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Lactam - Wikipedia [en.wikipedia.org]

- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemoenzymatic Approach toward the Synthesis of 3-O-(α/β)-Glucosylated 3-Hydroxy-β-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry [mdpi.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 12. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 13. organicreactions.org [organicreactions.org]

- 14. Staudinger Synthesis [organic-chemistry.org]

- 15. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. β-Lactam synthesis [organic-chemistry.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. papersflow.ai [papersflow.ai]

- 26. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]

Spectroscopic Profile of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one (CAS 132127-34-5), a pivotal chiral intermediate in the synthesis of various pharmaceuticals, notably as a precursor to the side chain of the anticancer agent paclitaxel.[1][2] While a complete, publicly available experimental dataset for this specific molecule is not readily found in singular sources, this document synthesizes expected spectroscopic characteristics based on fundamental principles and data from analogous structures. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of expected Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also provided to ensure methodological rigor and reproducibility.

Introduction: The Significance of this compound

The β-lactam ring is a cornerstone of many life-saving antibiotics. Beyond this, chiral azetidin-2-ones are versatile building blocks in organic synthesis. The specific stereochemistry of this compound makes it a highly valuable precursor for creating complex molecules with precise three-dimensional arrangements, which is critical for their therapeutic efficacy.[1] Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and stereochemistry of this intermediate, ensuring the integrity of the final active pharmaceutical ingredient.

This guide will delve into the expected spectroscopic fingerprint of this molecule, providing a foundational understanding for its analysis and utilization in a research and development setting.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecule's structure and identify its key functional groups and proton/carbon environments.

Figure 1: Structure of this compound with key carbons labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure and stereochemistry of organic molecules in solution.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for a compound like this compound.

Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, for compounds with exchangeable protons (like -OH and -NH), deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it slows down the exchange rate, allowing for the observation of these protons and their couplings.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Use a standard 30° pulse angle.

-

Set a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use the same sample.

-

Employ proton decoupling to obtain a spectrum with singlets for each unique carbon.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

-

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons.

-

An HMBC (Heteronuclear Multiple Bond Correlation) experiment can reveal longer-range (2-3 bond) correlations, which is useful for confirming assignments.

-

Expected ¹H NMR Data

The expected proton NMR spectrum will be characterized by signals corresponding to the aromatic protons, the two methine protons on the β-lactam ring, the hydroxyl proton, and the amide proton.

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic-H | 7.20 - 7.40 | Multiplet | - | 5 protons from the phenyl ring. |

| NH | ~6.0 - 8.0 | Broad Singlet | - | Chemical shift can be variable and depends on concentration and solvent. |

| H3 (CH-OH) | ~5.20 | Doublet of doublets | J(H3-H4) ≈ 2.5, J(H3-OH) ≈ 4-6 | The coupling to H4 confirms the cis relationship. Coupling to OH may not be observed in CDCl₃. |

| H4 (CH-Ph) | ~4.90 | Doublet | J(H4-H3) ≈ 2.5 | Coupled to H3. |

| OH | ~2.0 - 4.0 | Doublet or Broad Singlet | J(OH-H3) ≈ 4-6 | Position and multiplicity are solvent and concentration dependent. May exchange with D₂O. |

Interpretation and Causality:

-

The aromatic protons are expected in the downfield region (7.20-7.40 ppm) due to the deshielding effect of the benzene ring current.

-

The methine protons H3 and H4 are significantly deshielded due to their proximity to the electron-withdrawing carbonyl group and the phenyl ring (for H4) and hydroxyl group (for H3).

-

The key to confirming the stereochemistry lies in the coupling constant between H3 and H4. For a cis relationship on a β-lactam ring, the coupling constant is typically small (around 2-3 Hz). A trans relationship would show a much smaller or negligible coupling.

-

The NH and OH protons are exchangeable, and their signals are often broad. Adding a drop of D₂O to the NMR tube would cause these signals to disappear, confirming their assignment.

Expected ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show 6 distinct signals: one for the carbonyl carbon, four for the aromatic carbons (due to symmetry), and two for the carbons of the β-lactam ring.

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C=O | ~165 - 175 | The carbonyl carbon is the most downfield signal. |

| Aromatic C (quaternary) | ~135 - 140 | The carbon of the phenyl ring attached to the azetidinone. |

| Aromatic CH | ~125 - 130 | The other four carbons of the phenyl ring. |

| C3 (CH-OH) | ~70 - 80 | Shielded by the hydroxyl group. |

| C4 (CH-Ph) | ~55 - 65 | Shielded by the nitrogen and phenyl group. |

Interpretation and Causality:

-

The carbonyl carbon (C=O) is highly deshielded due to the double bond to the electronegative oxygen atom. Its chemical shift is characteristic of an amide or lactam.

-

The aromatic carbons appear in their typical range.

-

The carbons of the β-lactam ring (C3 and C4) are in the aliphatic region but are deshielded compared to a simple alkane due to the influence of the adjacent heteroatoms and functional groups.

Figure 2: Key expected ¹H-¹H COSY correlation in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol for FTIR Data Acquisition

Rationale for Sample Preparation: For solid samples, the KBr pellet method is a common and reliable technique that produces high-quality spectra.

Step-by-Step Protocol:

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Expected FTIR Data

The IR spectrum will be dominated by a strong absorption from the β-lactam carbonyl group.

Table 3: Expected IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (alcohol) | 3200 - 3600 | Broad, Strong | The broadness is due to hydrogen bonding. |

| N-H Stretch (lactam) | 3100 - 3300 | Medium | Often appears as a shoulder on the O-H band. |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of sp² C-H bonds. |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Weak | Characteristic of sp³ C-H bonds on the ring. |

| C=O Stretch (β-lactam) | 1730 - 1780 | Strong, Sharp | This is a key diagnostic peak. The high frequency is due to ring strain. |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium | A series of peaks is expected. |

Interpretation and Causality:

-

The most characteristic peak in the IR spectrum of a β-lactam is the carbonyl stretch, which appears at a significantly higher frequency (1730-1780 cm⁻¹) than that of a typical acyclic amide (around 1650 cm⁻¹). This is due to the increased ring strain of the four-membered ring, which leads to a stronger, shorter C=O bond.[3][4]

-

The broad O-H stretching band is indicative of intermolecular hydrogen bonding.

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of both the phenyl ring and the saturated azetidinone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Experimental Protocol for MS Data Acquisition

Rationale for Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the target compound, as it typically results in minimal fragmentation and a clear molecular ion peak.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

The expected molecular ion will be [M+H]⁺ or [M+Na]⁺.

-

For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and confirm the elemental composition.

-

Expected Mass Spectrometry Data

Table 4: Expected Mass Spectrometry Fragments

| Ion | Expected m/z (Monoisotopic) | Notes |

| [M]⁺• | 163.06 | Molecular ion (less common in ESI). |

| [M+H]⁺ | 164.07 | Protonated molecule, expected to be the base peak in ESI positive mode. |

| [M+Na]⁺ | 186.05 | Sodium adduct, also commonly observed in ESI. |

Interpretation and Causality:

-

The molecular formula of this compound is C₉H₉NO₂.

-

The monoisotopic molecular weight is 163.0633 g/mol .

-

In positive mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 164.07.

-

High-resolution mass spectrometry would be able to confirm the elemental composition to within a few parts per million, providing a high degree of confidence in the compound's identity.

Conclusion

The spectroscopic data presented in this guide, while based on expected values, provides a robust framework for the characterization of this compound. The combination of ¹H and ¹³C NMR, FTIR, and MS provides complementary information that, when taken together, allows for the unambiguous confirmation of the structure, purity, and stereochemistry of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, promoting consistency and reliability in experimental results. Researchers working with this compound can use this guide as a reference for interpreting their own experimental data and ensuring the quality of their materials.

References

- Ningbo Inno Pharmchem Co., Ltd. The Significance of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone in Pharmaceutical Intermediate Synthesis.

- BenchChem. X-ray crystallography of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone.

- Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600.

-

PubMed. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone | 132127-34-5 | Benchchem [benchchem.com]

- 3. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to the Crystal Structure Analysis of Chiral Azetidin-2-ones: From Synthesis to Stereochemical Elucidation

This technical guide provides an in-depth exploration of the crystallographic analysis of chiral azetidin-2-ones, commonly known as β-lactams. موجز this document is designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of the critical role single-crystal X-ray diffraction plays in elucidating the three-dimensional structure of these vital pharmaceutical scaffolds. We will delve into the causality behind experimental choices, from crystal growth to data refinement, and connect the crystallographically determined structural parameters to the biological activity and chemical reactivity of these fascinating molecules.

The Enduring Significance of Chiral Azetidin-2-ones

The azetidin-2-one ring is a cornerstone of medicinal chemistry, most famously forming the core of β-lactam antibiotics like penicillins and cephalosporins.[1][2] These compounds exert their therapeutic effect by inhibiting bacterial cell wall biosynthesis, a mechanism intrinsically linked to their specific three-dimensional structure.[2][3] The stereochemistry at the C3 and C4 positions of the β-lactam ring is a critical determinant of its biological activity.[4] Enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[5] Therefore, the unambiguous determination of the absolute configuration of chiral azetidin-2-ones is not merely an academic exercise but a fundamental requirement in the development of safe and effective therapeutics.

While various analytical techniques, such as NMR spectroscopy, provide valuable insights into molecular connectivity and relative stereochemistry, single-crystal X-ray crystallography remains the definitive method for determining the precise atomic coordinates and absolute configuration of chiral molecules in the solid state.[6] This guide will illuminate the pathway to achieving and interpreting high-quality crystallographic data for this important class of compounds.

The Crystallographic Workflow: A Self-Validating System

The journey from a synthesized chiral azetidin-2-one to its fully elucidated crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. Each stage of this workflow is designed to be a self-validating system, ensuring the final structural model is a true and accurate representation of the molecule.

Caption: Figure 1: Experimental Workflow for Crystal Structure Analysis.

Synthesis and Purification: The Foundation of Quality Crystals

The synthesis of chiral azetidin-2-ones is a well-established field, with the Staudinger [2+2] cycloaddition of a ketene and an imine being a prominent method.[7] The stereochemical outcome of this reaction can be controlled through the use of chiral auxiliaries, chiral catalysts, or substrate control.[7]

Experimental Protocol: Stereoselective Staudinger Cycloaddition

-

Imine Formation: To a solution of the desired chiral aldehyde (1.0 equiv) in a non-polar solvent such as toluene (0.5 M), add the corresponding amine (1.0 equiv). Use a dehydrating agent like anhydrous MgSO₄ and stir at room temperature until imine formation is complete, as monitored by TLC or NMR. Filter off the dehydrating agent.

-

Ketene Generation and Cycloaddition: Cool the solution of the imine to -78 °C under an inert atmosphere (e.g., argon). To this solution, add a chiral catalyst such as benzoylquinine (0.1 equiv) and a proton sponge (1.1 equiv). Slowly add a solution of the acid chloride (1.2 equiv) in the same solvent.

-

Reaction Monitoring and Workup: Stir the reaction at -78 °C and monitor its progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash chromatography on silica gel to isolate the desired diastereomer. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.[7]

The purity of the synthesized compound is paramount for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly diffracting crystals.

The Art of Crystal Growth

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. For chiral azetidin-2-ones, slow evaporation of a saturated solution is a commonly employed and effective technique.[6]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: In a small, clean vial, dissolve a small amount of the purified azetidin-2-one in a high-purity solvent. Good starting points are often the solvents used for the final purification step, such as ethyl acetate, or mixtures with a less polar solvent like hexane to slowly decrease solubility.

-

Preparation of a Saturated Solution: Gently warm the solution to ensure complete dissolution. If any solid remains, add a minimal amount of additional solvent. The goal is to create a solution that is just at the point of saturation at room temperature.

-

Slow Evaporation: Cover the vial with a cap that has a small pinhole or leave it slightly ajar. This allows for the slow evaporation of the solvent over several days to weeks. The vial should be left in a vibration-free environment.

-

Crystal Harvesting: Once crystals of a suitable size (approximately 0.1-0.3 mm) have formed, carefully remove them from the mother liquor using a spatula or a loop and mount them on the diffractometer.

X-ray Data Collection and Structure Refinement

The core of the crystallographic experiment involves irradiating the single crystal with a focused beam of X-rays and measuring the diffraction pattern.

Experimental Protocol: Data Collection and Structure Refinement

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined using direct methods or Patterson synthesis, which provides an initial electron density map.[8]

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal parameters until the model converges.

-

Absolute Configuration Determination: For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration can be determined by analyzing the anomalous dispersion effects (Bijvoet pairs). The Flack parameter is calculated during refinement; a value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure.

Decoding the Crystal Structure: Key Parameters and Their Implications

The refined crystal structure of a chiral azetidin-2-one provides a wealth of quantitative information that is crucial for understanding its chemical behavior and biological function.

Bond Lengths, Bond Angles, and Ring Conformation

The four-membered azetidin-2-one ring is inherently strained, which contributes to its reactivity.[9] While often described as planar, the ring can exhibit a degree of puckering, which is influenced by the nature and stereochemistry of the substituents at the C3 and C4 positions.[6]

Caption: Figure 2: Influence of Chirality on Azetidin-2-one Conformation.

The degree of puckering can be quantified by calculating the Cremer-Pople puckering parameters or by examining the relevant torsion angles within the ring. This structural feature is not merely a geometric curiosity; it can significantly impact the molecule's ability to fit into the active site of its biological target, such as a penicillin-binding protein (PBP).[3]

Quantitative Structural Data

The following table presents a summary of key structural parameters for a hypothetical series of chiral 3-substituted azetidin-2-ones, illustrating how these values can be used for comparative analysis. Data for real compounds would be sourced from the Cambridge Structural Database (CSD).

| Compound ID | Stereochemistry | N1-C2 Bond Length (Å) | C3-C4 Bond Length (Å) | Ring Puckering Amplitude (Q, Å) | Biological Activity (IC₅₀, µM) |

| AZ-01 | (3R, 4S) | 1.375(2) | 1.558(3) | 0.08 | 0.5 |

| AZ-02 | (3S, 4R) | 1.376(2) | 1.557(3) | 0.09 | 0.6 |

| AZ-03 | (3R, 4R) | 1.380(2) | 1.565(3) | 0.15 | 10.2 |

| AZ-04 | (3S, 4S) | 1.379(2) | 1.564(3) | 0.14 | 11.5 |

Note: The data presented in this table is illustrative. For actual research, it is imperative to consult the Cambridge Structural Database (CSD) for experimentally determined crystallographic data.

Analysis of such data allows for the establishment of clear structure-activity relationships (SAR). For instance, a correlation might be observed where a more planar ring conformation (lower puckering amplitude) leads to enhanced biological activity, suggesting a better fit in the enzyme's active site.

Structure-Activity Relationship (SAR): The Ultimate Goal

The primary driver for determining the crystal structure of a chiral azetidin-2-one in a drug discovery context is to understand its SAR. The precise knowledge of the three-dimensional arrangement of atoms allows for:

-

Rational Drug Design: By visualizing how a potent inhibitor binds to its target protein, medicinal chemists can design new analogs with improved properties, such as increased potency, better selectivity, or enhanced pharmacokinetic profiles.[10]

-

Understanding Resistance Mechanisms: In the case of β-lactam antibiotics, crystallography has been instrumental in elucidating how β-lactamase enzymes hydrolyze and inactivate these drugs. This knowledge is crucial for designing new antibiotics that are resistant to these enzymes.

-

Validation of Computational Models: Experimental crystal structures provide the ground truth for validating and refining computational models used for virtual screening and molecular docking studies.

The chirality of the azetidin-2-one is central to these interactions. The specific orientation of substituents, dictated by the absolute configuration at the stereocenters, governs the hydrogen bonding, hydrophobic, and electrostatic interactions with the biological target.

Conclusion

The crystal structure analysis of chiral azetidin-2-ones is an indispensable tool in modern medicinal chemistry and drug development. Single-crystal X-ray diffraction provides an unparalleled level of detail, enabling the unambiguous determination of absolute stereochemistry and offering profound insights into the conformational properties of the β-lactam ring. By meticulously following a robust experimental workflow, from synthesis and crystallization to data collection and refinement, researchers can obtain high-quality structural data. This information, when integrated with biological activity data, empowers the rational design of new therapeutic agents with improved efficacy and safety profiles. As we continue to combat infectious diseases and explore new therapeutic applications for this versatile scaffold, the principles and techniques outlined in this guide will remain fundamental to advancing the field.

References

- BenchChem. A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. BenchChem Technical Guides, 2025.

- Al-Hourani, B. The Activity of Some Antibiotics Depend on Stereochemistry of Them (Its Structure). International Journal of Medical Science and Clinical Invention, 2023.

- Saves, I., et al. Structure-Activity Relationships of Different β-Lactam Antibiotics against a Soluble Form of Enterococcus faecium PBP5, a Type II Bacterial Transpeptidase. Antimicrobial Agents and Chemotherapy, 2002.

- Mangia, A., et al. Structure-Activity Relationship and Crystallographic Study of New Monobactams. Journal of Medicinal Chemistry, 2021.

- Hoover, J. R. E. β-Lactam Antibiotics: Structure-Activity Relationships. Handbook of Experimental Pharmacology, 1983.

- ResearchGate. Experimental setup for X-ray diffraction data collection at and above room temperature.

- Kolesnichenko, V. & Trush, V. How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation.

- Tooke, C. L., et al. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 2019.

- BenchChem. A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. BenchChem Technical Guides, 2025.

- Mastryukov, V. S., et al. Ring puckering of azetidine: an electron diffraction study.

- Kim, C., et al. Crystallization and preliminary X-ray crystallographic analysis of CTX-M-15, an extended-spectrum β-lactamase conferring worldwide emerging antibiotic resistance.

- Wang, Z., et al. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 2025.

-

Romo, D., et al. Conformational studies of N(3)-substituted[3][6][10]-oxadiazinan-2-ones. The Journal of Organic Chemistry, 2002.

- D'hooghe, M., et al.

- Bujacz, A. Structural Interactions of β-Lactam Antibiotics with Mammalian Serum Albumins. International Journal of Molecular Sciences, 2021.

- International Journal of Pharmaceutical Sciences Review and Research. Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 2014.

- BenchChem. Strategies to improve the stereoselectivity of azetidin-2-one synthesis. BenchChem Technical Guides, 2025.

- Su, Y. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.

- Uratani, Y., et al. ACCEPTED MANUSCRIPT. Oxford Academic, 2022.

- Amanote Research. (PDF) Crystallization and Preliminary X-Ray. Amanote Research, 2022.

- Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 2011.

- Bahr, G., et al. Structural Insights for β-Lactam Antibiotics. Journal of Bacteriology and Virology, 2022.

-

Brinkmann-Chen, S., et al. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[4][6]-Stevens Rearrangement. ChemRxiv, 2021.

- Fuda, F., et al. X-ray crystal structure of the acylated beta-lactam sensor domain of BlaR1 from Staphylococcus aureus and the mechanism of receptor activation for signal transduction. Journal of Biological Chemistry, 2004.

- Milner-White, E. J., et al. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 1992.

- Furnham, N., et al. Novel Computational Protocols for Functionally Classifying and Characterising Serine Beta-Lactamases.

- Furnham, N., et al. Novel Computational Protocols for Functionally Classifying and Characterising Serine Beta-Lactamases.

- Milner-White, E. J., et al. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations.

- Ahmed, S. E., et al. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 2025.

- Davies, C., et al. Crystal structures of covalent complexes of β-lactam antibiotics with E. coli penicillin-binding protein 5. Biochemistry, 2007.

- Al-Trawneh, S. A., et al.

- Milner-White, E. J., et al. (PDF) Pyrrolidine ring puckering.

- ResearchGate. X-ray crystal structures of new chiral enaminones from 2,4-pentanedione and their heterocyclic derivatives.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Structural Insights for β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Different β-Lactam Antibiotics against a Soluble Form of Enterococcus faecium PBP5, a Type II Bacterial Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pioneerpublisher.com [pioneerpublisher.com]

- 5. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one mechanism of formation

An In-Depth Technical Guide to the Formation Mechanism of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is a chiral β-lactam of significant pharmaceutical importance, most notably as a key intermediate in the semi-synthesis of Paclitaxel (Taxol®), a potent anti-cancer agent.[1][2] The precise stereochemical configuration of this molecule is paramount to its utility in drug development. This guide provides an in-depth analysis of the predominant mechanism for its formation: the Staudinger ketene-imine cycloaddition. We will explore the mechanistic intricacies, the factors governing stereoselectivity, and provide an illustrative experimental protocol. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this critical synthetic transformation.

Introduction: The Significance of the β-Lactam Core

The β-lactam is a four-membered cyclic amide that constitutes the core structural motif of a vast array of biologically active compounds.[3] This includes the penicillin and cephalosporin families of antibiotics, which have revolutionized modern medicine.[4][5][6] The inherent ring strain of the azetidin-2-one system imparts a high degree of chemical reactivity, which is crucial for its biological function, often involving the acylation of enzyme active sites.

The specific stereoisomer, this compound, is a highly valuable chiral building block. Its importance is intrinsically linked to the synthesis of the C-13 side chain of Taxol, where the (2'R, 3'S) configuration of the final side chain is essential for its microtubule-stabilizing activity.[7][8][9] The synthesis of this specific β-lactam isomer in high diastereomeric and enantiomeric purity is a testament to the advancements in stereoselective synthesis.[10][11]

The Staudinger Cycloaddition: A Cornerstone of β-Lactam Synthesis

The most prevalent and historically significant method for constructing the β-lactam ring is the Staudinger synthesis, a [2+2] cycloaddition reaction between a ketene and an imine.[12] This non-photochemical reaction provides a versatile and direct route to a wide range of substituted azetidin-2-ones.[13]

The overall transformation can be depicted as follows:

Figure 1: General schematic of the Staudinger [2+2] cycloaddition.

The reaction is not a concerted pericyclic reaction; instead, it proceeds through a stepwise mechanism involving a zwitterionic intermediate.[12][14] This stepwise nature is the key to understanding and controlling the stereochemical outcome of the reaction.

Mechanistic Deep Dive: Achieving (3S,4R) Stereoselectivity

The formation of this compound is a stereochemically complex challenge. It requires control over the relative configuration at the C3 and C4 positions (cis or trans) and the absolute configuration at these two new stereocenters.

The Stepwise Mechanism

The reaction initiates with a nucleophilic attack of the imine nitrogen onto the electrophilic central carbon of the ketene.[12] This forms a zwitterionic intermediate. The subsequent step is a conrotatory ring closure, where the enolate anion attacks the iminium cation to form the four-membered ring.[15]

Figure 2: Stepwise mechanism of the Staudinger cycloaddition.

Controlling Relative Stereochemistry (cis vs. trans)

The stereochemical fate of the reaction is determined by the lifetime and rotational dynamics of the zwitterionic intermediate.[13] The final product can be either the cis or the trans diastereomer.

-

Direct Ring Closure: If the ring closure is rapid, the stereochemistry of the imine is retained, and the reaction is stereoconservative. For example, an (E)-imine will lead to the cis-β-lactam.[12]

-

Rotational Equilibration: If the zwitterionic intermediate has a longer lifetime, rotation around the C-C single bond can occur. This allows the intermediate to equilibrate to its most thermodynamically stable conformation before ring closure, which often leads to the trans product.[7]

The balance between these two pathways is influenced by several factors:

-

Electronic Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the rate of direct ring closure, favoring the formation of the cis product.[13] Conversely, electron-withdrawing groups on the ketene slow the ring closure, allowing for equilibration and favoring the trans product.[12][16]

-

Solvent Polarity: Polar solvents can stabilize the zwitterionic intermediate, potentially increasing its lifetime and favoring the formation of the thermodynamically more stable trans isomer.[17]

-

Temperature: Lower reaction temperatures often favor the kinetically controlled cis product by minimizing the energy available for bond rotation in the intermediate.

For the synthesis of this compound, the desired product has a cis relationship between the C3-hydroxyl group and the C4-phenyl group. Therefore, reaction conditions are chosen to favor rapid, direct ring closure. This is typically achieved by using a ketene precursor with an electron-donating group (e.g., an acetoxy group) and running the reaction at low temperatures.[9]

Controlling Absolute Stereochemistry (Chiral Induction)

To achieve the specific (3S,4R) absolute stereochemistry, a source of chirality must be introduced. This is commonly accomplished through the use of a chiral auxiliary on either the ketene or the imine, or by employing a chiral catalyst.[10][15] A practical and widely used approach involves a chiral imine derived from a chiral amine.[1] For instance, coupling benzaldehyde with a chiral amine, such as (S)-methylbenzylamine, generates a chiral imine that can direct the stereochemical course of the cycloaddition.

Illustrative Experimental Protocol: Synthesis via Chiral Imine

This protocol outlines a generalized, self-validating procedure for the stereoselective synthesis of the target β-lactam. The causality behind each step is explained to provide a deeper understanding.

Step 1: Formation of the Chiral Imine

-

Procedure: To a solution of freshly distilled benzaldehyde (1.0 eq) in a non-polar, aprotic solvent (e.g., toluene or CH₂Cl₂) is added a drying agent such as anhydrous MgSO₄. (S)-(-)-α-methylbenzylamine (1.0 eq) is then added, and the mixture is stirred at room temperature.

-

Causality: The reaction is an equilibrium process. The removal of water by the drying agent drives the reaction to completion, ensuring high conversion to the imine. Reaction progress should be monitored by TLC or ¹H NMR until the starting aldehyde is consumed. The resulting chiral imine is typically used directly in the next step without purification.

Step 2: In Situ Generation of the Ketene

-

Procedure: In a separate flask, under an inert atmosphere (e.g., Argon), a solution of acetoxyacetyl chloride (1.1 eq) in the same solvent is prepared and cooled to -78 °C. Triethylamine (1.2 eq) is added dropwise to this solution.

-

Causality: Triethylamine acts as a base to dehydrohalogenate the acid chloride, generating the highly reactive acetoxyketene in situ. Performing this step at low temperature is critical to prevent ketene dimerization and other side reactions.

Step 3: The [2+2] Cycloaddition

-

Procedure: The solution of the chiral imine from Step 1 is added slowly to the cold ketene solution from Step 2 at -78 °C. The reaction is stirred at this temperature for several hours.

-

Causality: The slow addition of the imine to the pre-formed ketene maintains a low concentration of the imine, minimizing potential side reactions. The low temperature favors the kinetic pathway, promoting the formation of the cis-diastereomer.[16] The chiral auxiliary on the imine directs the facial selectivity of the ketene addition, leading to the desired enantiomer.

Step 4: Workup and Purification

-

Procedure: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

-

Causality: The aqueous workup removes the triethylamine hydrochloride salt and other water-soluble byproducts. Purification by chromatography is necessary to isolate the desired cis-β-lactam from any minor trans diastereomer and other impurities.

Step 5: Removal of the Chiral Auxiliary

-

Procedure: The chiral auxiliary (e.g., the α-methylbenzyl group) is typically removed under hydrogenolysis conditions (e.g., H₂, Pd/C) or by oxidative cleavage. This step yields the N-unsubstituted β-lactam. The acetoxy group at C3 can then be hydrolyzed under mild basic conditions to afford the final product, this compound.

Figure 3: Experimental workflow for the synthesis of the target β-lactam.

Data Summary: Factors Influencing Diastereoselectivity

The following table summarizes the key parameters and their general effect on the stereochemical outcome of the Staudinger cycloaddition for this class of substrates.

| Parameter | Condition Favoring cis Isomer (Kinetic Product) | Condition Favoring trans Isomer (Thermodynamic Product) | Rationale |

| Ketene Substituent | Electron-donating (e.g., -OAc, -OR) | Electron-withdrawing (e.g., -Cl, -CN) | Donating groups accelerate ring closure; withdrawing groups stabilize the intermediate, allowing rotation.[12][13] |

| Imine N-Substituent | Electron-withdrawing (e.g., -Tosyl) | Electron-donating (e.g., -Alkyl) | Withdrawing groups increase the electrophilicity of the iminium carbon, speeding up ring closure.[14] |

| Temperature | Low (e.g., -78 °C to 0 °C) | High (e.g., Room Temp. to Reflux) | Low temperature disfavors bond rotation in the zwitterionic intermediate. |

| Solvent | Non-polar (e.g., Toluene, CH₂Cl₂) | Polar (e.g., Acetonitrile, DMF) | Polar solvents can stabilize the zwitterionic intermediate, increasing its lifetime.[17] |

Conclusion

The formation of this compound is a prime example of modern stereoselective organic synthesis. The Staudinger [2+2] cycloaddition provides a powerful and adaptable platform for the construction of the critical β-lactam ring. Mastery of the reaction mechanism, particularly the factors that govern the lifetime and rotational dynamics of the zwitterionic intermediate, is essential for controlling the stereochemical outcome. By carefully selecting chiral starting materials, ketene precursors with appropriate electronic properties, and optimized reaction conditions such as low temperature and non-polar solvents, it is possible to synthesize this valuable pharmaceutical intermediate with high diastereomeric and enantiomeric purity. This in-depth understanding is fundamental for professionals engaged in the development and manufacturing of complex, stereochemically-defined active pharmaceutical ingredients.

References

-

Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, RSC Publishing, 2023. [3][10]

-

Synthesis of β-Lactams. Encyclopedia.pub, 2020. [17]

-

Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, RSC Publishing.

-

Practical synthesis of Taxol side chain. Bioorganic & Medicinal Chemistry Letters, 1998. [1]

-

Staudinger Synthesis. Organic Chemistry Portal. [13]

-

Taxol Semisynthesis: A Highly Enantio- and Diastereoselective Synthesis of the Side Chain and a New Method for Ester Formation at C-13 Using Thioesters. ACS Publications.

-

Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 2014. [15]

-

Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. Organic & Biomolecular Chemistry, RSC Publishing.

-

Staudinger synthesis. Wikipedia. [12]

-

Synthesis of the Taxol® Side Chain. Benchchem Technical Support Center. [7]

-

Synthesis of the C-13 Side-Chain of Taxol. ResearchGate. [8]

-

Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. National Institutes of Health, 2011. [9]

-

Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Publishing, 2023. [14]

-

Novel and Recent Synthesis and Applications of β-Lactams. PMC, 2013. [16]

-

The Significance of (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[2]

-

PENICILLINS AND CEPHALOSPORINS. Pure and Applied Chemistry. [4]

-

Penicillin and cephalosporin biosynthesis: mechanism of carbon catabolite regulation of penicillin production. PubMed. [5]

-

Cephalosporins as key lead generation beta-lactam antibiotics. PMC, 2022. [6]

-

Molecular biology of penicillin and cephalosporin biosynthesis. ASM Journals.

-

Biosynthesis of penicillin N and cephalosporin C – antibiotic production and other features of metabolism of A Cephalosporium Sp. ResearchGate.

-

A new synthetic route to (3R,4S)-3-hydroxy-4-phenylazetidin-2-one as a taxol side chain precursor. Semantic Scholar, 1998.

Sources

- 1. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. publications.iupac.org [publications.iupac.org]

- 5. Penicillin and cephalosporin biosynthesis: mechanism of carbon catabolite regulation of penicillin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 13. Staudinger Synthesis [organic-chemistry.org]

- 14. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05286A [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]

Physicochemical Profile: (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one

[1][2][3][4][5][6]

Executive Summary

(3R,4S)-3-hydroxy-4-phenylazetidin-2-one (CAS: 132127-34-5), widely recognized as the core of the Ojima Lactam , is the structural cornerstone for the semi-synthesis of Paclitaxel (Taxol®) and Docetaxel (Taxotere®) .[1] Its unique four-membered

This guide delineates the compound's solid-state properties, solution thermodynamics, and mechanistic reactivity to support researchers in process chemistry and drug development.[2]

Chemical Identity & Stereochemistry[4][8][9][10]

The pharmacological potency of Taxol is strictly dependent on the

Structural Specifications

-

IUPAC Name:

-hydroxy-4-phenylazetidin-2-one[1][3][4] -

Molecular Formula:

[1][3][2] -

Chirality: The hydroxyl group at C3 and the phenyl group at C4 are in a cis relationship.[2]

Stereochemical Visualization

The following diagram illustrates the specific

Figure 1: Stereochemical relationships.[1][2] The (3R,4S)-cis isomer is the required precursor for Taxol.[1][2] Base-catalyzed epimerization can lead to the thermodynamically more stable trans-isomer, representing a critical process impurity.[1]

Physicochemical Properties[1][4][5][7][10][11]

The following data aggregates experimental values and high-confidence predictive models for the pure (3R,4S) enantiomer.

| Property | Value | Context/Notes |

| Physical State | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere.[1] |

| Melting Point | 187 – 188 °C | Sharp melting range indicates high crystallinity.[2] |

| Density | 1.308 g/cm³ | Predicted value.[2] |

| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic phenyl ring dominates aqueous behavior.[1][2] |

| Solubility (Organic) | Soluble | Methanol, DMSO, Ethyl Acetate, THF.[1][2] |

| LogP | ~0.9 – 1.2 | Moderately lipophilic; suitable for organic extraction.[2] |

| pKa (OH) | ~16 | Secondary alcohol; comparable to isopropanol.[1][2] |

| pKa (NH) | > 15 | The |

| H-Bond Donors | 2 | (OH, NH) |

| H-Bond Acceptors | 2 | (C=O, OH) |

Reactivity & Stability: The "Spring-Loaded" Ring

The utility of 3-hydroxy-4-phenylazetidin-2-one lies in the ring strain of the four-membered heterocycle.[1] This strain renders the carbonyl carbon highly electrophilic, susceptible to attack by nucleophiles (alcohols, amines) which relieves the strain by opening the ring.[2]

Ring Opening Mechanism (Taxol Synthesis)

In the semi-synthesis of Taxol, the C13 hydroxyl group of the baccatin III core acts as the nucleophile.[2] The reaction is typically promoted by a base (e.g., NaHMDS) which deprotonates the baccatin alcohol, facilitating attack on the lactam carbonyl.[2]

Figure 2: Mechanism of strain-release ring opening. The relief of ring strain provides the thermodynamic driving force for the coupling reaction.

Chemical Stability Protocols

-

Hydrolysis: The compound is susceptible to acid/base-catalyzed hydrolysis, yielding

-phenylisoserine derivatives.[1] Reaction rates increase significantly at pH > 9 or pH < 3.[2] -

Epimerization: Under strongly basic conditions, the C3 proton is acidic enough to allow enolization, potentially leading to the trans-isomer (thermodynamic sink).[2]

-

Storage: Must be stored at -20°C under argon or nitrogen to prevent moisture-induced hydrolysis or oxidative degradation.[1]

Synthesis & Purification Insights

The Ojima-Holton Method

The most authoritative route to this compound involves the Staudinger cycloaddition or the chiral ester enolate-imine cyclocondensation .

-

Cyclocondensation: Reaction of a lithium enolate (derived from a chiral ester) with an N-silylimine.[1][2]

-

Stereocontrol: The use of chiral auxiliaries (e.g., trans-2-phenylcyclohexanol) ensures the formation of the (3R,4S) isomer with >99% ee.[1][2]

Purification[4][7]

-

Recrystallization: The crude solid is typically recrystallized from Ethyl Acetate/Hexanes or Methanol/Water .[2] The high melting point (187-188°C) facilitates the separation of the crystalline product from oily impurities.[1][2]

-

Chiral Resolution: Enzymatic resolution using Lipase PS-30 (from Pseudomonas cepacia) is a standard industrial method to isolate the (3R,4S) enantiomer from racemic mixtures, often achieving >99.5% optical purity.[1][2]

References

-

Ojima, I., et al. (1992).[2][5] "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of lactam synthon method." Tetrahedron, 48(34), 6985-7012.[1][2] Link

-

Holton, R. A., et al. (1994).[2] "First total synthesis of taxol.[2] 2. Completion of the C and D rings."[2][6] Journal of the American Chemical Society, 116(4), 1599-1600.[1][2] Link

-

Patel, R. N. (1998).[2] "Tour of the paclitaxel side chain: Enzymatic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone." Biotechnology and Applied Biochemistry, 13(3), 255-272.[1][2] Link

-

PubChem. (2025).[1][3][2] "(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone Compound Summary." National Library of Medicine.[2] Link[1][2]

-

ChemicalBook. (2025).[1][2][7] "Product Properties: (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one (CAS 132127-34-5)."[8][9][1][3][4] Link

Sources

- 1. (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one;N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide | C63H58F8N4O5 | CID 24849183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone | C9H9NO2 | CID 10219589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one - CAS:132127-34-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. Ojima lactam - Wikipedia [en.wikipedia.org]

- 6. Danishefsky_Taxol_total_synthesis [chemeurope.com]

- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 8. (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone [calmlandpharma.com]

- 9. (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone [calmlandpharma.com]

A-Literature-Review-on-the-Synthesis-of-Chiral-Azetidinones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Chiral Azetidinones

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously constituting the core pharmacophore of the β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams.[1][2][3] These antibiotics have saved countless lives by inhibiting bacterial cell wall biosynthesis.[2] Beyond their antibacterial prowess, chiral β-lactams serve as versatile synthetic intermediates and chiral synthons for a diverse array of biologically active molecules, such as cholesterol absorption inhibitors, anticancer agents, and various enzyme inhibitors.[3] The inherent ring strain of the four-membered ring facilitates ring-opening reactions, providing access to a variety of valuable chiral building blocks, including β-amino acids and their derivatives.[3][4]

The stereochemistry of the azetidinone ring is paramount to its biological activity and its utility as a chiral precursor.[5] Consequently, the development of stereoselective and enantioselective methods for the synthesis of chiral azetidinones has been a major focus of synthetic organic chemistry for decades. This guide provides an in-depth review of the core strategies for synthesizing chiral azetidinones, with a focus on the underlying principles, key advancements, and practical applications of these methodologies.

Core Synthetic Strategies for Chiral Azetidinones

The construction of the chiral azetidinone ring can be broadly categorized into three main approaches:

-

[2+2] Cycloaddition Reactions: The formation of the four-membered ring through the reaction of a two-atom component with another two-atom component.

-

Ester Enolate-Imine Condensations: The reaction of a pre-formed enolate with an imine to generate a β-amino ester, which can then be cyclized.

-

Ring Closure of β-Amino Acids and Their Derivatives: The intramolecular cyclization of an acyclic precursor containing the pre-formed N-C4 and C2-C3 bonds.

This guide will delve into the nuances of each of these strategies, with a particular emphasis on asymmetric catalysis and the use of chiral auxiliaries to achieve high levels of stereocontrol.

The Staudinger [2+2] Cycloaddition: A Cornerstone of β-Lactam Synthesis

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains one of the most versatile and widely employed methods for the synthesis of β-lactams.[1][6][7] The reaction is believed to proceed through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate, which then undergoes conrotatory ring closure to afford the azetidinone ring.[6][8][9]

Mechanism of the Staudinger Reaction

Caption: Mechanism of the Staudinger [2+2] Cycloaddition.

The stereochemical outcome of the Staudinger reaction is highly dependent on the substituents on both the ketene and the imine, as well as the reaction conditions.[5][8] The relative rates of direct ring closure versus isomerization of the zwitterionic intermediate determine the cis/trans selectivity of the resulting β-lactam.[8]

Asymmetric Variants of the Staudinger Reaction

Achieving enantioselectivity in the Staudinger reaction has been a significant area of research. The primary strategies involve the use of:

-